1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one falls under the category of heterocyclic compounds, specifically imidazolidines. Its structure includes a bromine and a fluorine substituent on the phenyl ring, which may influence its chemical reactivity and biological activity.
The synthesis of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one typically involves the following methods:
The technical details of the synthesis may vary depending on the starting materials and desired purity levels. For instance, using microwave-assisted synthesis can enhance reaction rates and yields.
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one can participate in various chemical reactions:
The reactivity of this compound can be influenced by solvent choice, temperature, and the presence of catalysts, which are critical for optimizing yields in synthetic applications.
The mechanism of action for 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic applications in treating diseases like cancer or infections .
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one exhibits specific physical properties:
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one has potential applications in various fields:
The imidazolidin-2-one core of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one (CAS 160132-29-6) is primarily constructed via cyclization reactions between 4-bromo-2-fluoroaniline and bifunctional carbonyl reagents. The most industrially viable approach employs N-(2-aminoethyl)amide intermediates subjected to thermal cyclodehydration. This process typically utilizes acid catalysts (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) under reflux, achieving yields of 70–85% . Alternative pathways involve the reaction of 4-bromo-2-fluoroaniline with urea at elevated temperatures (180–200°C), though this method faces challenges with regioselectivity and requires stringent temperature control to prevent decomposition [9].
A significant advancement involves carbonyl diimidazole (CDI)-mediated cyclization, where 4-bromo-2-fluoroaniline reacts with N-(2-chloroethyl)imidazole-1-carboxamide. This method proceeds under milder conditions (60–80°C) and achieves superior regiocontrol (>95%) due to the selective activation of the carbonyl group [1]. The reaction mechanism proceeds via nucleophilic displacement of chloride by the aniline nitrogen, followed by intramolecular acyl substitution to form the imidazolidinone ring [3].
Table 1: Cyclization Method Comparison for Imidazolidinone Core Synthesis
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Acid-Catalyzed Cyclization | HCl, Reflux, 12h | 70–75 | Moderate | Low-cost reagents |
Urea Fusion | Urea, 190°C, 8h | 65–70 | Low | Atom economy |
CDI-Mediated Route | CDI, DMF, 70°C, 4h | 85–90 | High | Mild conditions, high selectivity |
Functionalization of the halogenated phenyl ring necessitates precise ortho/meta-directing strategies due to the divergent reactivity of bromine (electrophilic site) and fluorine (strong electron-withdrawing effect). Electrophilic bromination of 2-fluoroaniline derivatives requires Lewis acid catalysts (e.g., aluminum chloride) to overcome the deactivating influence of the ortho-fluorine atom [1]. Protecting group strategies are critical: N-acetylation prior to bromination minimizes side reactions, followed by deprotection to regenerate the aniline precursor for cyclization [10].
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage derivatization of the bromine substituent post-cyclization. This preserves the acid-sensitive imidazolidinone ring while allowing introduction of aryl, vinyl, or alkynyl groups . Notably, the fluorine atom remains inert under these conditions due to its high bond dissociation energy [9].
Table 2: Halogen Functionalization Techniques
Objective | Method | Key Reagents | Compatibility | Yield Range |
---|---|---|---|---|
Bromine Installation | Lewis Acid-Catalyzed Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C | Requires N-protection | 60–75% |
Bromine Retention | Optimized Cyclization | CDI, Non-nucleophilic base | Compatible with free Br/F | >85% |
Bromine Derivatization | Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Post-cyclization modification | 70–92% |
Microwave irradiation significantly optimizes the synthesis of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one by accelerating cyclization and reducing side-product formation. Reactions conducted under microwave conditions (150–200 W, 120–150°C) complete within 10–30 minutes—versus 8–12 hours conventionally—while improving yields by 15–20% . This technique is particularly effective for CDI-mediated cyclizations, where controlled dielectric heating prevents exothermic decomposition.
Polyphosphoric ester (PPE) acts as both a catalyst and microwave absorber, facilitating ring closure at reduced temperatures (100°C vs. 190°C in thermal methods). This minimizes dehalogenation and resinification, enhancing product purity to >95% without chromatography [3]. Scale-up studies demonstrate consistent efficiency at multi-gram scales, underscoring its industrial applicability [10].
Solvent polarity critically influences nucleophilic substitution kinetics during cyclization. High-polarity aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance anion stabilization and accelerate ring closure, whereas protic solvents (e.g., ethanol) promote competitive hydrolysis [1]. Optimized conditions use anhydrous DMF due to its balance of solvation power and boiling point (153°C), facilitating reflux without side reactions [9].
Catalyst selection dictates pathway efficiency:
Purification challenges arise from residual precursors, regioisomers, and dehalogenated byproducts. Silica gel chromatography using ethyl acetate/hexane gradients (1:3 → 1:1) effectively separates the target compound (Rf ~0.4) from impurities [1]. For bulk processing, recrystallization from ethanol/water (4:1) provides >99% purity, leveraging the compound’s low solubility in aqueous ethanol [8].
Table 3: Purification Methods Comparison
Method | Conditions | Purity (%) | Recovery (%) | Limitations |
---|---|---|---|---|
Silica Chromatography | EtOAc/Hexane (gradient) | 95–98 | 70–80 | Solvent-intensive, slow |
Recrystallization | Ethanol/H₂O (4:1), 0–5°C | >99 | 85–90 | Limited solubility at scale |
Antisolvent Precipitation | THF + Water, 20°C | 98 | 92 | Fast, scalable |
Halogen stability is paramount: Aqueous workups are conducted at pH 5–6 to prevent acid- or base-mediated debromination. Reverse-phase HPLC (C18 column, methanol/water) resolves regioisomers when stringent isomeric purity (>99.5%) is required for pharmaceutical applications [8]. Final products exhibit characteristic spectroscopic profiles: ¹H NMR (DMSO-d6) δ 7.45 (dd, 1H, ArH), 7.60 (m, 1H, ArH), 7.80 (t, 1H, ArH), 3.60 (t, 2H, NCH₂), 3.85 (t, 2H, NCH₂) [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8